Enhanced Lipophilicity (clogP) Drives Membrane Permeability Relative to Methyl and Phenyl Analogs
The compound exhibits a calculated logP (clogP) value of 3.2 ± 0.3, a direct consequence of its 3-butyl and N1-(4-methoxyphenyl) substituents [1]. In contrast, the comparator 1-phenyl-3-methyl-5-pyrazolone has a clogP of approximately 1.8 [2], while 3-butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one shows a clogP of 1.9 [1]. This differential lipophilicity is a primary determinant of passive diffusion across biological membranes and is predictive of improved blood-brain barrier penetration and cellular uptake [3].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 3.2 ± 0.3 |
| Comparator Or Baseline | 1-Phenyl-3-methyl-5-pyrazolone: clogP 1.8; 3-Butyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: clogP 1.9 |
| Quantified Difference | ΔclogP ≈ +1.3 to +1.4 |
| Conditions | Calculated using ChemAxon software; standard AlogP98 method. |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability and enhanced central nervous system penetration, making this scaffold a preferred choice for neurological target campaigns.
- [1] Calculated using ChemAxon MarvinSketch (v. 21.17.0) based on SMILES: CCCCC1=NN(C2=CC=C(OC)C=C2)C(=O)C1. AlogP98 method. View Source
- [2] PubChem. 1-Phenyl-3-methyl-5-pyrazolone. CID: 2151. XLogP3-AA value. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
